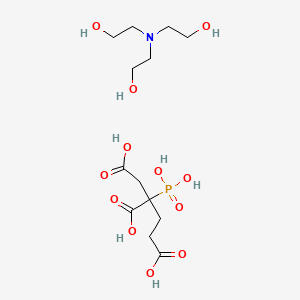

Einecs 287-878-0

Description

Properties

CAS No. |

85586-72-7 |

|---|---|

Molecular Formula |

C13H26NO12P |

Molecular Weight |

419.32 g/mol |

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]ethanol;2-phosphonobutane-1,2,4-tricarboxylic acid |

InChI |

InChI=1S/C7H11O9P.C6H15NO3/c8-4(9)1-2-7(6(12)13,3-5(10)11)17(14,15)16;8-4-1-7(2-5-9)3-6-10/h1-3H2,(H,8,9)(H,10,11)(H,12,13)(H2,14,15,16);8-10H,1-6H2 |

InChI Key |

YJSGIPQZKWVTBY-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(CC(=O)O)(C(=O)O)P(=O)(O)O)C(=O)O.C(CO)N(CCO)CCO |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations of 2 Phosphonobutane 1,2,4 Tricarboxylic Acid Systems

Novel Synthetic Routes and High-Yielding Approaches

The synthesis of 2-Phosphonobutane-1,2,4-Tricarboxylic Acid has evolved to include methods that are both efficient and environmentally conscious. The foundational synthesis typically involves a multi-step process beginning with the reaction of a dialkyl phosphite (B83602) with a maleic acid ester, followed by a Michael addition with an acrylic acid ester, and concluding with hydrolysis.

A common industrial synthesis route involves the reaction of dialkyl phosphite (such as dimethyl phosphite) with maleic acid dimethyl ester in the presence of a basic catalyst. atamankimya.com The resulting tetraalkyl ester of phosphonosuccinic acid is then immediately reacted with methyl acrylate (B77674). atamankimya.com The final step is the saponification (hydrolysis) of the resulting ester to yield PBTC. atamankimya.com

Green Chemistry Principles in Synthesis Design

In an effort to develop more environmentally friendly and energy-efficient production methods, a "green" synthesis route has been proposed. This method avoids volatile and hazardous reactants like phosphorus trichloride (B1173362) and solvents such as toluene, which are used in some traditional processes. guidechem.com

One such green approach involves the following steps:

Preparation of Intermediates: Di-n-butyl maleate (B1232345) is synthesized by reacting maleic anhydride (B1165640) and n-butanol with a sodium hydrogen sulfate (B86663) catalyst under boiling conditions. Mono-n-butyl maleate is similarly prepared. N-butyl acrylate is formed from acrylic acid and n-butanol using a polymerization inhibitor and a catalyst. guidechem.com

Formation of the PBTC precursor: The prepared intermediates are then reacted to form the tri-n-butyl ester of PBTC. guidechem.com

Hydrolysis: The final product, an aqueous solution of PBTC, is obtained through hydrolysis of the ester using an acidic or alkaline catalyst, with the removal of n-butanol. guidechem.com

This process is considered "green" due to the use of less hazardous reagents and the potential for solvent recycling.

Catalytic Strategies for Enhanced Selectivity and Efficiency

The choice of catalyst is crucial for optimizing the yield and selectivity of PBTC synthesis. Basic catalysts are essential for the key carbon-phosphorus bond-forming reactions. Sodium methoxide (B1231860) is a commonly used catalyst in the reaction of dimethyl hydrogen phosphate (B84403) and maleic anhydride, as well as in the subsequent addition of methyl acrylate in continuous synthesis processes.

Another catalytic strategy involves the use of sodium monoxide as a strong base to facilitate the reaction between dimethyl hydrogen phosphate and dimethylformamide. Patents describe the use of alkali metal methylates or ethylates for the reaction of phosphonosuccinic acid tetraalkyl ester with an acrylic acid alkyl ester. google.com The efficiency of these catalytic systems allows for high-yield production of the intermediate esters, which can then be hydrolyzed to the final product. google.com

Reaction Kinetics and Thermodynamic Studies of Formation

Detailed kinetic and thermodynamic studies on the formation of PBTC itself are not extensively available in the public domain. However, research into the degradation of PBTC provides some insight into its reactivity.

Elucidation of Rate-Determining Steps

A study on the degradation of PBTC by ozonation determined the second-order rate constants for the reaction of PBTC with ozone molecules and hydroxyl radicals to be (0.12 ± 0.002) L mol⁻¹ s⁻¹ and (7.83 ± 1.51) × 10⁸ L mol⁻¹ s⁻¹, respectively. nih.gov This indicates that the reaction with hydroxyl radicals is significantly faster. nih.gov

Thermodynamic Parameters of Formation Reactions for 2-Phosphonobutane-1,2,4-Tricarboxylic Acid Complexes

The thermodynamic characterization of PBTC has largely focused on its protonation equilibria, which are fundamental to understanding its interaction with metal ions. The protonation constants (pKa values) are crucial thermodynamic parameters for understanding the speciation of PBTC in solution. nih.gov

A detailed study using multinuclear NMR spectroscopy in a 0.5 molal NaCl aqueous solution provided the following pKa values: nih.gov

| pKa Value | Associated Functional Group |

| 0.90 ± 0.02 | Phosphonate (B1237965) |

| 3.92 ± 0.02 | Carboxylate |

| 4.76 ± 0.03 | Carboxylate |

| 6.13 ± 0.03 | Carboxylate |

| 9.79 ± 0.02 | Phosphonate |

These values are essential for predicting the charge state of the PBTC molecule at a given pH, which in turn governs its ability to form complexes with metal ions.

Mechanistic Pathways of Complex Formation and Ligand Exchange

The efficacy of PBTC as a scale and corrosion inhibitor stems from its ability to form stable, soluble complexes with a variety of metal ions, including Ca²⁺, Mg²⁺, Zn²⁺, Fe³⁺, and Cu²⁺. atamankimya.comnih.gov The complexation involves the coordination of the metal ion by both the phosphonate and the carboxylate functional groups.

Molecular dynamics studies have shown that the complexation ability of the phosphonate group is more potent than that of the carboxylate groups. researchgate.net The formation of these complexes prevents the precipitation of mineral scales.

The interaction between PBTC and metal ions is pH-dependent, leading to the formation of different complex structures. For example, with copper(II) ions:

At a pH of 4.0, a crystalline complex with the formula [Cu(H₃L)(H₂O)₂]·H₂O is formed. In this structure, the copper ion is coordinated by a phosphonate oxygen, a carboxylate oxygen at the C4 position, and two water molecules, forming a polymeric chain.

At a more alkaline pH of 9.0, a different complex, Na₂[Cu(L)]·5H₂O, is synthesized. Here, the fully deprotonated PBTC ligand chelates the Cu(II) center via the phosphonate group and the carboxylate groups at the C2 and C4 positions.

Spectroscopic investigations of the complexation of U(VI) with PBTC have shown that at a U(VI)-to-PBTC ratio of ≥ 1:1, one dominant U(VI)-PBTC species is formed across a wide pH range. cvut.cz NMR spectra indicate that the U(VI) is chelated by the phosphonate group and one of the carboxyl groups. cvut.cz

Ligand Coordination Dynamics with Metal Centers

2-Phosphonobutane-1,2,4-tricarboxylic acid is a potent complexing agent for a variety of divalent and trivalent metal ions. This chelating ability is central to its function as a scale and corrosion inhibitor. The coordination with metal ions involves both the phosphonate and carboxylate groups.

The interaction between PBTC and metal ions is pH-dependent, leading to the formation of different complex structures. For instance, with copper(II) ions, a crystalline complex is formed at a pH of 4.0, where the copper ion is coordinated by a phosphonate oxygen, a carboxylate oxygen at the C4 position, and two water molecules. This results in a polymeric chain. At a more alkaline pH of 9.0, a different, dimeric structure is formed where the Cu(II) center is chelated by the phosphonate group and the carboxylate groups at the C2 and C4 positions.

The complexing ability of PBTC extends to a range of metal ions commonly found in industrial water systems, which is crucial for preventing scale formation. It has a notable ability to increase the solubility of zinc salts, making it a valuable component in formulations for treating cooling water. irowater.com

Below is an interactive data table summarizing the coordination behavior of PBTC with various metal ions.

| Metal Ion | Coordinated Groups | pH Dependence | Resulting Structure |

| Copper (II) | Phosphonate and Carboxylate | Yes | Polymeric chain at pH 4.0, Dimeric at pH 9.0 |

| Zinc (II) | Phosphonate and Carboxylate | Not specified | Increased solubility of zinc salts |

| Calcium (II) | Phosphonate and Carboxylate | Not specified | Inhibition of scale formation |

| Magnesium (II) | Phosphonate and Carboxylate | Not specified | Chelation |

| Iron (III) | Phosphonate and Carboxylate | Not specified | Chelation |

Stereochemical Control in Compound Synthesis

The synthesis of 2-phosphonobutane-1,2,4-tricarboxylic acid typically involves the reaction of phosphorus-containing compounds with carboxylic acid precursors. dt-wt.com One common method is the reaction between dialkyl phosphite and maleic acid dimethyl ester, followed by a reaction with methyl acrylate and subsequent hydrolysis. irowater.com

Another described synthesis route involves the reaction of tetramethyl phosphonosuccinate with methyl acrylate in the presence of a sodium methanolate catalyst, followed by hydrolysis with hydrochloric acid. justia.comgoogle.com Industrial processes have been developed to produce high-quality PBTC in good yields without the need for distillation stages between the synthesis steps. justia.comgoogle.com

While various synthetic methods for PBTC are established, the scientific literature available through the performed searches does not provide specific details on the stereochemical control during its synthesis. General principles of stereochemical control in organic synthesis aim to selectively form one stereoisomer over others, which can be crucial for the properties of the final product. However, for 2-phosphonobutane-1,2,4-tricarboxylic acid, the focus of the available research is primarily on its synthesis methods and application as a scale and corrosion inhibitor, rather than on the stereochemistry of the molecule.

Structural Elucidation and Spectroscopic Characterization of 2 Phosphonobutane 1,2,4 Tricarboxylic Acid Complexes

Advanced Crystallographic Studies

Crystallographic techniques are indispensable for determining the precise spatial arrangement of atoms within a crystalline solid. For PBTC and its complexes, both single-crystal and powder X-ray diffraction have provided profound insights into their solid-state structures.

Single-Crystal X-Ray Diffraction for Conformation Analysis

Single-crystal X-ray diffraction stands as the definitive method for obtaining detailed conformational and configurational information at the molecular level. Through this technique, the crystal structure of 2-phosphonobutane-1,2,4-tricarboxylic acid monohydrate (PBTC·H₂O) has been meticulously determined. lcms.cz The analysis revealed that PBTC monohydrate crystallizes in the triclinic P-1 space group. nih.gov The presence of both phosphonate (B1237965) and carboxylate groups, in conjunction with a water molecule, facilitates an extensive and complex network of intermolecular hydrogen bonds, which are crucial in defining the supramolecular architecture of the compound in its solid state. lcms.cznih.gov

Furthermore, single-crystal X-ray crystallography has been instrumental in characterizing the structure of PBTC complexes with metal ions. For instance, the dissolution of calcium carbonate by PBTC at a pH of 4 leads to the formation of a calcium-containing dissolution product, which has been identified as [Ca(H₃PBTC)(H₂O)₂·2H₂O]n. sielc.com This was the first reported metal-PBTC complex structure. sielc.com In this polymeric structure, the calcium ion is seven-coordinated, binding to two phosphonate oxygen atoms, three carboxylate oxygen atoms, and two water molecules. sielc.com

A study on a PBTC solvate reported its crystallization in the monoclinic system with the space group P2 1/c. googleapis.com The phosphorus atom in this structure maintains a tetrahedral coordination. googleapis.com

Table 1: Crystallographic Data for PBTC Monohydrate and its Calcium Complex

| Parameter | PBTC Monohydrate (PBTC·H₂O) nih.gov | [Ca(H₃PBTC)(H₂O)₂·2H₂O]n sielc.com | PBTC Solvate googleapis.com |

|---|---|---|---|

| Crystal System | Triclinic | - | Monoclinic |

| Space Group | P-1 | - | P2 1/c |

| a (Å) | 7.671(1) | - | 10.371(2) |

| b (Å) | 8.680(1) | - | 8.6370(17) |

| c (Å) | 9.886(1) | - | 13.713(3) |

| α (°) | 65.518(2) | - | 90 |

| β (°) | 71.683(2) | - | 103.60(3) |

| γ (°) | 76.173(2) | - | 90 |

| V (ų) | 564.20(11) | - | 1193.9(4) |

| Z | 2 | - | 4 |

Powder X-Ray Diffraction for Polymorphic Forms and Microcrystalline Structures

Powder X-ray diffraction (PXRD) is a versatile technique for identifying crystalline phases and analyzing microcrystalline materials. In the context of PBTC, PXRD has been employed to study the composition and microscopic structure of materials modified with this compound. For example, in studies of magnesium oxysulfate cement (MOSC) modified with PBTC, PXRD was used to analyze the physical phase composition of the hydration products. nih.gov These analyses revealed that the chelation of PBTC with Mg²⁺ ions influenced the hydration process and led to the formation of new crystalline phases that enhance the material's mechanical strength and water resistance. nih.gov

Similarly, PXRD has been used to characterize nanoscale zero-valent iron modified with PBTC (P-Fe0), confirming the core-shell structure of these particles. atamankimya.com This technique is crucial for understanding how PBTC interacts with and modifies the properties of various materials at a microstructural level.

High-Resolution Spectroscopic Techniques

Spectroscopic methods provide complementary information to crystallographic studies, offering insights into the structure and bonding of molecules in both solid and solution states.

Nuclear Magnetic Resonance (NMR) for Solution and Solid-State Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. Multinuclear NMR studies, including ¹H, ¹³C, and ³¹P NMR, have been extensively used to characterize PBTC and its interactions in solution.

A detailed investigation of the pH-dependent behavior of PBTC in an aqueous solution was conducted using ¹H, ¹³C, and ³¹P NMR. glentham.comnih.gov This study allowed for the rigorous evaluation of chemical shifts and scalar spin-spin coupling constants, leading to the precise determination of the pKa values for the phosphonate and carboxylic acid groups. glentham.com The deprotonation sequence was also unambiguously determined, supported by DFT-calculated structures that highlighted strong intramolecular hydrogen bonding. glentham.com

The protonation constants of PBTC have been determined by ¹³C and ³¹P NMR spectroscopy across a wide pH range. These studies are fundamental for understanding the speciation of PBTC in solution, which is critical for its function as a complexing agent. Furthermore, NMR has been used to investigate the complexation of PBTC with metal ions, such as the uranyl ion (U(VI)). The shifts in the ³¹P and ¹³C NMR signals upon complexation indicated that the uranyl ion is chelated by both the phosphonate group and one of the carboxyl groups.

Table 2: Determined pKa Values for PBTC in 0.5 molal NaCl Aqueous Solution

| Functional Group | pKa Value |

|---|---|

| Phosphonate | 0.90 ± 0.02 glentham.com |

| Carboxylic | 3.92 ± 0.02 glentham.com |

| Carboxylic | 4.76 ± 0.03 glentham.com |

| Carboxylic | 6.13 ± 0.03 glentham.com |

| Phosphonate | 9.79 ± 0.02 glentham.com |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Bonding

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is used to identify functional groups and probe the nature of chemical bonds within a molecule. The FTIR spectrum of PBTC exhibits characteristic absorption peaks that correspond to its various functional groups. nih.gov For instance, the P-O stretching vibration of the -PO₃H₂ group is observed around 1066 cm⁻¹, while the out-of-plane bending vibration of the O-H bond in the -COOH group appears at approximately 925 cm⁻¹. nih.gov The C-O stretching vibration is also identifiable at around 1187 cm⁻¹. nih.gov

FTIR spectroscopy has also been employed in the study of magnesium oxysulfate cement modified with PBTC to analyze the chemical structure of the hydration products. nih.gov Similarly, Raman spectroscopy has been used in conjunction with FTIR to provide a more complete picture of the vibrational modes and molecular structure of these modified materials. nih.gov

Mass Spectrometry for Molecular Ion Characterization and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and elucidating its structure through fragmentation analysis. The molecular weight of 2-phosphonobutane-1,2,4-tricarboxylic acid is 270.13 g/mol . nih.gov

The characterization of PBTC has been performed using electrospray ionization-ion trap mass spectrometry (ESI-ITMS). googleapis.com In the negative ion mode, the analysis of PBTC revealed characteristic fragmentation patterns. The observed losses from the molecular ion include water (H₂O), carbon dioxide (CO₂), and the HPO₃ moiety. googleapis.com These fragmentation pathways provide valuable information for the structural confirmation of the molecule. For mass spectrometry compatible applications in liquid chromatography, formic acid is often used as a replacement for phosphoric acid in the mobile phase. nih.gov

Surface-Sensitive Characterization Methods for Adsorbed Species

The performance of PBTC as a surface treatment agent is intrinsically linked to its adsorption behavior and the structure of the resulting film. Understanding the composition and morphology of these films at the molecular level is crucial for optimizing their protective properties. To this end, surface-sensitive analytical techniques are indispensable.

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface analysis technique that provides quantitative information about the elemental composition and chemical states of the top 2-10 nanometers of a material's surface. rsc.org In the context of PBTC-treated surfaces, XPS is employed to confirm the presence of the inhibitor film and to elucidate the nature of its interaction with the substrate. researchgate.netjmst.org

Studies have shown that when PBTC is used as a corrosion inhibitor for metals like carbon steel, XPS analysis of the protective film reveals the presence of iron, oxygen, phosphorus, carbon, and often a synergistic metal ion like zinc. jmst.orgresearchgate.net The high-resolution spectra of the constituent elements can provide insights into their chemical environment. For instance, the analysis of the P 2p, O 1s, C 1s, and relevant metal peaks can help identify the formation of metal-phosphonate and metal-carboxylate bonds.

Research on the use of PBTC as a depressant in mineral flotation has also utilized XPS to understand its selective adsorption. researchgate.net XPS analysis demonstrated that PBTC adsorbs onto the surface of sphalerite through strong complexation between its carboxyl and phosphonic acid groups and the zinc sites on the mineral surface. researchgate.net This interaction leads to the formation of C-O-Zn or P-O-Zn bonds, rendering the sphalerite surface hydrophilic. researchgate.net In a study on copper chemical mechanical planarization (CMP), XPS was used to analyze the surface of copper treated with a PBTC-containing slurry. The results indicated that the oxygen atoms on the carboxyl and phosphonic groups of PBTC form chemical bonds with Cu²⁺ ions, creating a Cu(II)-PBTC complex on the surface. researchgate.netresearchgate.net A new peak observed in the Cu 2p spectrum was attributed to this complex. researchgate.net

Table 1: Representative XPS Binding Energies for Elements in PBTC-related Surface Films This table is a generalized representation based on typical binding energies found in XPS studies of related organic and phosphate (B84403) films on metal substrates. Actual values can vary depending on the specific substrate, film thickness, and instrument calibration.

| Element | Orbital | Typical Binding Energy (eV) | Chemical State Information |

| C | 1s | ~285.0 | Adventitious Carbon (C-C, C-H) |

| ~286.5 | C-O (ether, alcohol) | ||

| ~288.0-289.0 | C=O, O-C=O (carboxyl, ester) | ||

| O | 1s | ~530.0 | Metal Oxides (e.g., Fe₂O₃, ZnO) |

| ~531.5 | Metal Hydroxides (e.g., Fe(OH)₃, Zn(OH)₂), P-O-M | ||

| ~532.5-533.5 | C=O, C-O, P=O | ||

| P | 2p | ~133.0-134.0 | Phosphonate (R-PO₃) |

| Fe | 2p₃/₂ | ~710.0-711.0 | Fe₂O₃, FeOOH |

| Zn | 2p₃/₂ | ~1022.0 | ZnO, Zn(OH)₂ |

| Cu | 2p₃/₂ | ~932.5 | Cu, Cu₂O |

| ~934.0-935.0 | CuO, Cu(OH)₂, Cu-Complexes |

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of a surface with nanoscale resolution. nih.govnih.gov It is an invaluable tool for visualizing the morphology of adsorbed PBTC films and understanding how they alter the surface of a material. jmst.orgnais.net.cn

AFM studies have been instrumental in demonstrating the formation of a protective film on metal surfaces in the presence of PBTC-based inhibitor formulations. jmst.orgresearchgate.net For instance, when used as a corrosion inhibitor for carbon steel, AFM images show a distinct change in the surface topography after immersion in the inhibitor solution, indicating the formation of a surface film. jmst.org The smoothness or roughness of this film can be quantified using parameters like the root mean square (RMS) roughness. In some cases, the adsorbed film conformally covers the underlying substrate, preserving the original surface features but altering its surface properties, such as hydrophobicity. unlp.edu.ar

In other applications, like the use of phosphonic acids for modifying the surface of stainless steel, AFM has been used to assess the stability and coverage of the resulting self-assembled monolayers. nih.gov These studies have shown that the uniformity and integrity of the film can be directly visualized, and changes after treatments like rinsing or sonication can be quantified. nih.govnih.gov The technique can reveal whether the film is a complete monolayer or consists of discontinuous islands.

Table 2: Illustrative AFM Morphological Parameters for Surfaces With and Without PBTC-based Films This table provides example data to illustrate how AFM can be used to quantify changes in surface morphology. The values are hypothetical and representative of findings in studies on similar inhibitor films.

| Sample | RMS Roughness (nm) | Surface Features Observed |

| Bare Carbon Steel | 40-50 | Nanocrystalline grain structure, polishing marks |

| Carbon Steel with PBTC-Zn²⁺ Film | 15-25 | Smoother surface with a uniform protective layer |

| Bare Stainless Steel | 5-10 | Polished surface with minor scratches |

| Stainless Steel with Phosphonate Monolayer | 2-5 | Uniform, well-ordered film coverage |

Table of Compound Names

| Common Name/Abbreviation | Chemical Name |

| PBTC | 2-Phosphonobutane-1,2,4-tricarboxylic acid |

| Zinc | Zinc |

| Copper | Copper |

| Iron | Iron |

Investigating the Chemical Reactivity and Interaction Mechanisms of 2 Phosphonobutane 1,2,4 Tricarboxylic Acid

Coordination Chemistry and Metal Ion Complexation Research

The ability of PBTC to form stable complexes with a variety of metal cations is central to its function as a scale inhibitor. This section explores the dynamics of these interactions and the stability of the resulting complexes.

PBTC is a potent complexing agent for a range of metal ions, including those commonly found in industrial water systems such as calcium, magnesium, iron, and copper. atamanchemicals.com Its structure, featuring one phosphonic acid group and three carboxylic acid groups, allows for effective chelation of divalent and trivalent metal ions. atamanchemicals.commdpi.com This binding process prevents the metal ions from precipitating as mineral scales. atamanchemicals.com

The chelation mechanism involves the formation of stable, water-soluble complexes with these metal ions. atamanchemicals.com While PBTC demonstrates a strong complex-forming effect with alkaline earth metal ions, it is considered a weaker complexing agent for metals than EDTA. google.comatamanchemicals.com This characteristic is advantageous in certain contexts as it reduces the likelihood of remobilizing heavy metals from sediments. atamanchemicals.comaquapharm-india.com The complexing ability of PBTC extends to various metal ions, including Ca²⁺, Zn²⁺, Cu²⁺, and Mg²⁺, and is particularly effective within a pH range of 7.0 to 9.5. atamanchemicals.com

Understanding the stability of PBTC-metal complexes is crucial for predicting its behavior in different environments. The protonation constants (pKa values) of PBTC are fundamental to determining its speciation and, consequently, its interaction with metal ions. nih.govnih.gov A study using multinuclear NMR spectroscopy determined the pKa values for the phosphonate (B1237965) group to be 0.90 and 9.79, while the carboxylic acid groups have pKa values of 3.92, 4.76, and 6.13 in a 0.5 molal NaCl aqueous solution. nih.govnih.govresearchgate.net

These pKa values are critical for accurate speciation modeling, which predicts the distribution of different ionic forms of PBTC at a given pH. nih.govresearchgate.net The sequence of deprotonation has been determined and is supported by DFT-calculated structures that show strong intramolecular hydrogen bonding. mdpi.comnih.govresearchgate.net The stability constants of PBTC complexes with various metal ions, such as Ca²⁺, have been determined using methods like acid-base potentiometric titration. researchgate.net This data is essential for understanding the inhibition mechanism of mineral scale formation. researchgate.net

Interactive Data Table: pKa Values of PBTC Functional Groups

| Functional Group | pKa1 | pKa2 |

| Phosphonate | 0.90 ± 0.02 | 9.79 ± 0.02 |

| Carboxylic | 3.92 ± 0.02 | 4.76 ± 0.03 |

| Carboxylic | 6.13 ± 0.03 |

This table presents the acid dissociation constants (pKa) for the different functional groups of 2-Phosphonobutane-1,2,4-Tricarboxylic Acid as determined by NMR spectroscopy in a 0.5 molal NaCl solution at 25°C. nih.govresearchgate.net

Interactions with Inorganic Surfaces and Mineral Phases

The efficacy of PBTC as a scale inhibitor is not only due to its chelation properties in solution but also its ability to interact with and modify the surfaces of inorganic materials.

PBTC exhibits strong adsorption onto various mineral surfaces. Studies on clay minerals like kaolinite (B1170537) and montmorillonite (B579905) have shown that PBTC adsorbs onto their surfaces, with maximum removal capacities of 72.297 mg/g and 121.163 mg/g, respectively, at pH 3.0. nih.govresearchgate.net The adsorption process is described as a monolayer chemisorption interaction. nih.gov The interaction is primarily attributed to hydrogen bonding between the PBTC molecule and the mineral surface. nih.gov

The adsorption mechanism involves the formation of complexes with surface ions and can be influenced by the pH of the system. researchgate.net For instance, on sandstone surfaces, which are typically negatively charged, the adsorption of polar organic components like PBTC is pH-dependent. unirioja.es The anions of PBTC can also be adsorbed by inorganic particles in the water, contributing to its dispersive properties. atamanchemicals.comaquapharm-india.com This adsorption is a key factor in preventing the agglomeration of small particles into larger scale deposits. researchgate.net Research has also explored the modification of nanoscale zero-valent iron with PBTC for the removal of copper ions, where the modified particles showed efficient removal through a redox mechanism and the formation of iron oxides on the surface. colab.ws

PBTC is a highly effective inhibitor of crystal growth for various mineral scales, including calcium carbonate, calcium sulfate (B86663), and calcium phosphate (B84403). nih.govkairuiwater.com Even at very low, sub-stoichiometric concentrations (ppm level), it acts as a threshold inhibitor. atamanchemicals.comaquapharm-india.com The fundamental mechanism of inhibition involves the adsorption of PBTC molecules onto the active growth sites of the crystals. jst.go.jp This adsorption event blocks further incorporation of ions into the crystal lattice, thereby preventing crystal growth and agglomeration. researchgate.netjst.go.jp

For example, in the case of calcium carbonate (CaCO₃), PBTC can inhibit its formation by approximately 35% at a concentration of 15 ppm, and by about 44% at 60 ppm. nih.gov The presence of PBTC can also modify the crystal habit of CaCO₃. uoc.gr Similarly, PBTC significantly retards the crystal growth of hydroxyapatite (B223615), a component of some scales, with its effectiveness attributed to the formation of calcium-inhibitor complexes on the seed crystals. jst.go.jp The fit of experimental data to the Langmuir adsorption isotherm supports a mechanism of inhibition through molecular adsorption. jst.go.jp

Interactive Data Table: Calcium Carbonate Inhibition by PBTC

| PBTC Concentration (ppm) | Inhibition (%) |

| 15 | ~35 |

| 30 | ~40 |

| 60 | ~44 |

This table shows the percentage of calcium carbonate formation inhibited by different concentrations of 2-Phosphonobutane-1,2,4-Tricarboxylic Acid. nih.gov

Biogeochemical Transformations and Environmental Interactions (Mechanistic)

Once released into the environment, PBTC can undergo various transformations. Understanding these processes is important for assessing its environmental fate.

Mechanistically, the degradation of PBTC in the environment can occur through both biotic and abiotic pathways. While PBTC is not readily biodegradable by mixed microbial cultures in standard tests, certain specialized bacterial strains have been shown to degrade it, particularly in the presence of an alternative carbon source. europa.eu This suggests that biodegradation in natural environments is possible but may be slow and dependent on specific microbial populations and environmental conditions. europa.eu

Abiotic degradation, particularly photolysis, can also play a role in the transformation of PBTC. europa.eu Direct photolysis of PBTC is limited as it does not significantly absorb light at environmentally relevant wavelengths. europa.eu However, in the presence of ions like Fe(III), which can be liberated from sources like brown glass, PBTC can form complexes that do absorb sunlight, leading to indirect photodegradation. europa.eu In natural water containing such ions, the photolysis of PBTC can be significantly faster, with a half-life of about 30 minutes observed in one study. europa.eu The degradation of PBTC by ozonation has also been studied, showing that it reacts with both ozone molecules and hydroxyl radicals, leading to the transformation of the phosphorus in PBTC into other organic and inorganic phosphorus forms. nih.govresearchgate.net

Photolytic and Hydrolytic Degradation Pathways under Environmental Stressors

The environmental fate of 2-Phosphonobutane-1,2,4-Tricarboxylic Acid (PBTC) is significantly influenced by its degradation through photolysis and hydrolysis. These processes are critical in determining its persistence and transformation in aquatic systems.

Photolytic Degradation:

Research indicates that PBTC undergoes photolytic degradation, a process that can be influenced by several environmental factors. Although PBTC does not absorb light above 240 nm, its photodegradation in natural waters is observed, suggesting indirect photolysis mechanisms are at play. europa.eu The presence of photosensitizers, such as nitrates, can accelerate this process. oecd.org Studies have shown that in the presence of photochemically induced sensitizers, the half-life of PBTC can be as short as 4.3 to 6.4 hours. oecd.org

The photodegradation of PBTC is also affected by the presence of metal ions. For instance, the presence of Fe(III) ions has been shown to influence the transformation of PBTC. europa.eu An effective transformation was observed at pH 9 in the presence of Fe(III), with a calculated quantum yield of 0.0022. europa.eueuropa.eu Conversely, in pure water with only trace amounts of metal ions, a much higher quantum yield of 1.84 was calculated. europa.eu This suggests that higher concentrations of certain ions might decrease the transformation rate or promote a reverse reaction. europa.eu A key final product of PBTC photolysis has been identified as butane-1,2,4-tricarboxylic acid (BTC). europa.eueuropa.eu However, the quantification of BTC has proven challenging due to analytical difficulties. europa.eu

Experimental studies using a xenon lamp (wavelengths ≥ 295 nm) have provided further insights into the kinetics of PBTC photolysis. europa.eu At pH 5, a rapid initial decline to about 50% of the initial concentration was observed within 4 minutes, followed by the establishment of a steady-state equilibrium. europa.eu At pH 9, the degradation was slower but more consistent, reaching 28% of the initial concentration in 420 minutes. europa.eu

Table 1: Photodegradation of PBTC under Different pH Conditions

Data derived from laboratory studies simulating environmental conditions.

| pH | Conditions | Observations | Reference |

|---|---|---|---|

| 5 | Exposure to daylight | 12% degradation after 50 days | oecd.org |

| 7 | Exposure to daylight | 77.2% degradation after 50 days | oecd.org |

| 9 | Exposure to daylight | 100% degradation after 50 days | oecd.org |

| 5 | Xenon lamp irradiation | Rapid decline to ~50% in 4 mins, then steady state | europa.eu |

| 9 | Xenon lamp irradiation | Decrease to 28% of initial concentration in 420 mins | europa.eu |

Hydrolytic Degradation:

Based on its chemical structure, PBTC is not expected to undergo significant hydrolysis under typical environmental temperatures and pH values. europa.eu However, its behavior is pH-dependent due to the presence of multiple acidic functional groups. mdpi.com Multinuclear NMR spectroscopy studies have determined the pKa values for the phosphonate group to be 0.90 and 9.79, and for the carboxylic groups to be 3.92, 4.76, and 6.13. mdpi.com This indicates that the speciation of PBTC, and therefore its reactivity and interaction potential, will vary significantly with the pH of the surrounding water. While direct hydrolytic cleavage of the C-P bond is not a primary degradation pathway, the pH-dependent speciation influences its interaction with other environmental components.

Interactions with Natural Organic Matter and Colloidal Systems

The interaction of PBTC with natural organic matter (NOM) and colloidal particles is a crucial aspect of its environmental behavior, affecting its transport, bioavailability, and persistence.

Interactions with Colloidal Systems:

PBTC exhibits a strong affinity for mineral surfaces, particularly clay minerals. Batch adsorption experiments have been conducted to quantify the interaction between PBTC and clay minerals such as kaolinite and montmorillonite. researchgate.netnih.gov These studies revealed that the adsorption process is best described by the Langmuir model, indicating a monolayer interaction, and the pseudo-second-order model, which suggests a chemisorption process. researchgate.netnih.gov

The adsorption capacity is significantly influenced by pH. The maximum removal capacities for PBTC were observed at a pH of 3.0, with montmorillonite showing a higher capacity (121.163 mg/g) than kaolinite (72.297 mg/g). researchgate.netnih.gov This strong interaction at acidic pH is attributed to the surface charge of the clay minerals and the speciation of PBTC. The primary mechanism of interaction is believed to be hydrogen bonding. nih.gov

Table 2: Maximum Adsorption Capacities of PBTC on Clay Minerals

Data from batch control experiments at T=298 K.

| Adsorbent | pH | Maximum Adsorption Capacity (mg/g) | Reference |

|---|---|---|---|

| Kaolinite | 3.0 | 72.297 | researchgate.netnih.gov |

| Montmorillonite | 3.0 | 121.163 | researchgate.netnih.gov |

PBTC's interaction with other colloidal systems includes its ability to form complexes with various metal ions, which can then interact with mineral surfaces. For example, PBTC has been used to modify nanoscale zero-valent iron for the removal of Cu2+ ions from water. colab.ws The phosphonic and carboxylic acid groups of PBTC provide strong binding sites for metal ions like Ca2+, Zn2+, Cu2+, and Mg2+. atamanchemicals.com This complexation can either enhance the mobility of metals or lead to their co-precipitation or adsorption onto surfaces.

Interactions with Natural Organic Matter:

Natural organic matter, such as humic and fulvic acids, can influence the environmental fate of PBTC. Humic substances can adsorb PBTC, and this interaction can affect its degradation. e3s-conferences.org For instance, the presence of natural organic matter has been found to inhibit the degradation of PBTC by scavenging hydroxyl radicals, which are key oxidants in some degradation processes. researchgate.netresearchgate.net

Computational Chemistry and Theoretical Modeling of 2 Phosphonobutane 1,2,4 Tricarboxylic Acid Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of the PBTC molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about electron distribution and energy.

Density Functional Theory (DFT) for Molecular Orbitals, Bonding, and Energetics

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic properties of PBTC. DFT calculations have been instrumental in understanding the molecule's protonation and deprotonation behavior, which is crucial for its function in aqueous environments. mdpi.comnih.gov By calculating the energies of different protonation states, researchers have been able to unambiguously determine the pKa values associated with the phosphonic and carboxylic groups. mdpi.comnih.gov These theoretical calculations, which show strong intramolecular hydrogen bonding, support experimental findings from NMR spectroscopy. mdpi.comnih.gov

DFT studies have also been employed to analyze the molecular orbitals of PBTC, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and distributions of these frontier orbitals are key indicators of the molecule's reactivity and its ability to interact with other chemical species. For instance, in studies of its adsorption onto mineral surfaces, DFT has been used to predict the reactive sites for electrophilic reactions by analyzing the molecular van der Waals surface. nih.govresearchgate.net Furthermore, DFT calculations help in understanding the bonding characteristics within the PBTC molecule and its complexes. The strong Ti-O-P bonding in titanium phosphonates, for example, contributes to their robust hydrolytic stability compared to carboxylate-based metal-organic frameworks (MOFs). rsc.org

Ab Initio Methods for Spectroscopic Property Prediction and Reaction Pathways

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a high level of accuracy for predicting molecular properties. These methods are valuable for complementing experimental spectroscopic data. In the case of PBTC, ab initio calculations can be used to predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. This allows for a detailed assignment of spectral features to specific molecular vibrations, aiding in the structural characterization of PBTC and its interaction products.

Furthermore, ab initio methods are employed to map out reaction pathways. For instance, in the context of its degradation, these calculations can elucidate the mechanisms of its reaction with oxidizing agents like ozone and hydroxyl radicals. nih.gov By determining the transition state structures and their corresponding energy barriers, researchers can gain a deeper understanding of the kinetics and thermodynamics of these reactions. rsc.org Similarly, the deprotonation sequence of PBTC's multiple acidic groups has been unambiguously determined with the support of DFT-calculated structures, which revealed strong intramolecular hydrogen bonding. mdpi.comnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations introduce the element of time, allowing for the study of the dynamic behavior of PBTC in various environments.

Solvation Effects and Dynamic Behavior in Different Media

MD simulations are particularly well-suited for studying the behavior of PBTC in solution. By explicitly modeling the interactions between PBTC and solvent molecules (typically water), these simulations can reveal how solvation affects the molecule's conformation and reactivity. Studies have shown that the oxygen atoms of the carboxyl groups have a strong affinity for surfaces like montmorillonite (B579905) in aqueous solution. nih.govresearchgate.net

The dynamic behavior of PBTC, including its conformational flexibility and diffusion, can be monitored over time in different media. For example, MD simulations have been used to study the interaction of PBTC with calcite surfaces in cooling water systems, providing insights into its scale inhibition mechanism. researchgate.net These simulations can track the temperature and energy variations of the PBTC system as it interacts with a surface. researchgate.net The degradation of PBTC via ozonation has also been studied, with models simulating the transformation of phosphorus within the molecule. nih.gov

Binding Site Prediction and Ligand-Receptor Docking in Conceptual Models

The primary function of PBTC as a chelating agent involves its binding to metal ions. MD simulations and docking studies can be used to predict the preferred binding sites on the PBTC molecule for various metal cations. These computational models help in understanding the coordination chemistry of PBTC with ions like Cu²⁺. researchgate.net Molecular dynamics results have indicated that the complexing ability of the phosphonate (B1237965) group can be stronger than that of the carboxylate groups. researchgate.net

In a broader sense, these computational techniques can be applied to conceptual "ligand-receptor" models, where the "receptor" could be a mineral surface, a metal ion, or another molecule. By simulating the docking of PBTC to these receptors, researchers can predict the strength and geometry of the interaction. For example, the adsorption of PBTC onto clay minerals like kaolinite (B1170537) and montmorillonite has been investigated using MD simulations, which, in conjunction with DFT, revealed that the process is a chemisorption interaction primarily driven by hydrogen bonding. nih.govresearchgate.net

Machine Learning Approaches in Compound Design and Theoretical Property Prediction

The fields of computational chemistry and materials science are increasingly leveraging machine learning (ML) to accelerate the discovery and design of new compounds. rsc.orgresearchgate.net While specific ML models for PBTC are not widely documented, the approaches used for related phosphonates and other complex molecules are directly applicable.

ML models can be trained on large datasets of known molecules to predict their properties, such as toxicity or reactivity, based on their structural features. researchgate.net For phosphonate derivatives, quantitative structure-property relationship (QSPR) models have been developed to predict toxicity based on quantum chemical descriptors like molecular volume and frontier orbital energies. researchgate.net These predictive models can significantly reduce the need for extensive experimental testing.

In the context of materials design, ML can be used to screen vast chemical spaces for new compounds with desired properties. whiterose.ac.uk For instance, ML algorithms can help in the design of new phosphonate-based metal-organic frameworks (MOFs) with tailored porosity and stability for applications in catalysis and separation. rsc.orgrsc.org By combining ML with high-throughput computational screening, researchers can identify promising candidates for synthesis and experimental validation, paving the way for the rational design of next-generation functional materials. researchgate.net

Environmental Research and Biogeochemical Cycling of 2 Phosphonobutane 1,2,4 Tricarboxylic Acid and Its Derivatives

Environmental Occurrence and Distribution Research

The introduction of 2-phosphonobutane-1,2,4-tricarboxylic acid (PBTC) and its derivatives into the environment primarily occurs through industrial and municipal wastewater discharges. tzw.de Due to their chemical stability, phosphonates can persist and be transported in aquatic systems. wikipedia.orgwasserdreinull.de

Fate and Transport Mechanisms in Aquatic Ecosystems (rivers, lakes, marine environments)

Once in aquatic ecosystems, the fate of PBTC is complex. While standard laboratory tests for ready biodegradability often show little to no degradation, studies under more environmentally relevant conditions reveal a different picture. europa.eu The biodegradation of PBTC in river water and sediment is highly dependent on the presence of an alternative carbon source for microorganisms. europa.eu In the presence of other carbon sources and inorganic phosphate (B84403), which are common in many surface waters, PBTC can be biodegraded. europa.eu

Despite this, the process can be slow, and under certain laboratory conditions, PBTC is classified as persistent, with a half-life that can be quite long. europa.eu For instance, in one study, the half-life in pond water under natural conditions was 28 days. atamankimya.com However, photodegradation of the iron(III)-complex of PBTC can be rapid, with a half-life of just a few hours in the presence of iron or nitrate (B79036) traces. wikipedia.orgatamankimya.com Phosphonates are known to pass through wastewater treatment plants in significant amounts and can accumulate in the aquatic environment over the long term. tzw.de In natural waters, they are predominantly found as calcium and magnesium complexes. wikipedia.org

Soil Sorption, Desorption, and Mobility Studies in Various Soil Types

The interaction of PBTC with soil is a critical factor in determining its environmental mobility and bioavailability. Studies have shown that PBTC is readily absorbed into soil. glentham.com Research on its degradability in three different agricultural soils (sand, loamy sand, and silt loam) demonstrated that the compound is metabolized, with carbon dioxide being a major degradation product. europa.eu

The degree of binding, however, varies with soil composition. A study using radiolabeled PBTC found that the amount of non-extractable, or bound, residue was lowest in sandy soil (16.8%) and highest in silt loam (42.1%) after 133 days. europa.eu This strong sorption to soil particles indicates a low potential for mobility and leaching into groundwater. europa.eu The majority of the PBTC remaining in the soil after the incubation period was not easily extracted, further suggesting low mobility. europa.eu

Below is a table summarizing the results of a soil degradation and mobility study for 2-Phosphonobutane-1,2,4-tricarboxylic acid.

| Soil Type | Initial PBTC Concentration (µ g/100g DW) | Incubation Period (days) | Mineralization to ¹⁴CO₂ (% of applied radioactivity) | Bound Residue (% of applied radioactivity) |

| BBA 2.1 (Sand) | 0.92 | 133 | 21.3% | 16.8% |

| BBA 2.2 (Loamy Sand) | 0.92 | 133 | 27.4% | 31.8% |

| Laacherhof (Silt Loam) | 0.92 | 133 | 15.5% | 42.1% |

| Data sourced from ECHA registration dossier. europa.eu |

Microbial Degradation Pathways and Biotransformation Research

The breakdown of phosphonates, which are characterized by a stable carbon-phosphorus (C-P) bond, is primarily carried out by prokaryotic microorganisms. nih.gov Bacteria have evolved specific metabolic pathways to utilize these compounds as a source of essential nutrients like phosphorus and nitrogen. wikipedia.orgnih.gov

Enzymatic Mechanisms of Biodegradation by Specific Microorganisms

The biodegradation of PBTC is feasible by certain microorganisms. Six bacterial strains capable of aerobically degrading PBTC have been isolated from various ecosystems, including river water, river sediment, and activated sludge. nih.gov These bacteria were found to utilize PBTC as a sole source of phosphorus, provided an alternative carbon source was available. nih.gov Complete degradation of PBTC at a concentration of up to 270 mg/l was achieved by a defined mixed culture of these strains. nih.gov

The enzymatic cleavage of the C-P bond is the critical step in phosphonate (B1237965) degradation. nih.gov While the specific enzymatic pathway for PBTC is not fully elucidated in the provided context, the general mechanism for many phosphonates involves a C-P lyase pathway. nih.gov This pathway is fundamental for breaking the non-activated C-P bond. nih.gov Other enzymatic routes for aminophosphonates include hydrolytic and oxidative pathways. mdpi.comacs.org For instance, the hydrolytic degradation of 2-aminoethylphosphonate (AEP) involves a transaminase (PhnW) and a hydrolase (PhnX). acs.org The presence of a phosphonate and carboxylic acid group in PBTC's structure suggests a complex enzymatic breakdown. atamankimya.com

Identification and Characterization of Biodegradation Products

Research into the biodegradation products of PBTC indicates that it can be thoroughly metabolized. In soil studies, the primary degradation product identified was carbon dioxide (CO₂), indicating complete mineralization of the organic carbon structure. europa.eu

In a different context, the degradation of PBTC through ozonation, a chemical process, showed that the phosphorus within the PBTC molecule (PP) was transformed into other forms of organic phosphorus (PO) and inorganic phosphorus (PI), with PO eventually transforming into PI. researchgate.net While this is not a biological process, it demonstrates the potential transformation pathways of the molecule. The ozonation products of PBTC did not appear to retain the anti-precipitation properties of the parent molecule. researchgate.net

Ecological Impact Studies (Mechanistic Basis of Environmental Effects)

The potential ecological impact of PBTC and its derivatives is assessed through ecotoxicological studies on various aquatic organisms. These studies help to determine the concentrations at which the substance may have adverse effects. Phosphonates in general are considered to be of moderate toxicity to aquatic life. wasserdreinull.de An adverse impact on aquatic organisms cannot be fully excluded, particularly with long-term accumulation. tzw.de The complexing nature of phosphonates can also inhibit algal growth and oyster shell formation at relatively low concentrations. mdpi.com

Chronic exposure studies in rats indicated that at high doses (500 mg/kg/day for 24 months), effects such as reduced body weight and changes in organ weights were observed, with a no-effect level established at 150 mg/kg/day. irowater.com

The following table summarizes key ecotoxicity data for 2-Phosphonobutane-1,2,4-tricarboxylic acid.

| Test Organism | Exposure Duration | Endpoint | Value (mg/L) |

| Rainbow trout (Oncorhynchus mykiss) | 48 h | LC50 | >3,440 |

| Water flea (Daphnia magna) | 24 h | EC50 | >265 |

| Algae (Scenedesmus subspicatus) | 72 h | EC50 | 140 |

| Data sourced from safety data sheets. irowater.comredox.com |

Predicted No-Effect Concentrations (PNEC) have also been established for different environmental compartments.

| Environmental Compartment | PNEC Value |

| Freshwater | 3.33 mg/L |

| Marine water | 0.33 mg/L |

| Sewage treatment plant (STP) | 50.4 mg/L |

| Data sourced from a safety data sheet. carlroth.com |

Mechanisms of Interaction with Aquatic Organisms (e.g., nutrient cycling disruption, biomineralization)

2-Phosphonobutane-1,2,4-tricarboxylic acid (PBTC) interacts with aquatic ecosystems primarily through its strong chelating and scale-inhibiting properties. carlroth.comatamanchemicals.com These characteristics, while beneficial in industrial applications for preventing mineral scale formation, can disrupt essential biological processes in aquatic organisms. atamanchemicals.comnih.gov

The primary mechanism of interaction is the complexation of divalent and trivalent metal ions such as calcium (Ca²⁺), magnesium (Mg²⁺), and iron (Fe³⁺). atamankimya.commdpi.com By binding to these ions, PBTC interferes with their bioavailability for biological processes. This sequestration of essential minerals can disrupt nutrient cycling within aquatic environments.

A significant impact of this chelating ability is the disruption of biomineralization, the process by which organisms form hard tissues like shells and skeletons. Studies have shown that phosphonates, including PBTC, can inhibit the growth of oyster shells at relatively low concentrations. europa.eu The mechanism is analogous to its industrial function as a scale inhibitor; it adsorbs onto the surface of nascent calcium carbonate crystals, preventing their further growth and incorporation into the shell matrix. Research on the inhibitory activity of PBTC on the formation of hydroxyapatite (B223615) (HA), a primary component of bones and teeth, demonstrated that concentrations as low as 2 ppm could completely inhibit HA crystal growth in vitro. This interference with calcification processes poses a potential risk to mollusks, crustaceans, and other shell-forming organisms in aquatic ecosystems.

Furthermore, the presence of PBTC can affect primary producers like algae. While it is considered to have low acute aquatic toxicity, its ability to chelate essential micronutrients can lead to growth inhibition in algae at certain concentrations. atamanchemicals.comenvironment-agency.gov.uk The Predicted No-Effect Concentration (PNEC) for PBTC in freshwater is 3.33 mg/L and in marine water is 0.33 mg/L, indicating the levels at which no adverse effects are expected. carlroth.com

Table 1: Aquatic Toxicity of 2-Phosphonobutane-1,2,4-Tricarboxylic Acid (PBTC)

| Organism | Test Type | Endpoint | Concentration (mg/L) | Exposure Time | Source |

|---|---|---|---|---|---|

| Danio rerio (zebra fish) | Acute | LC50 | > 1,042 | 96 h | environment-agency.gov.uk |

| Daphnia magna (Water flea) | Acute | EC50 | > 1,071 | 48 h | environment-agency.gov.uk |

| Desmodesmus subspicatus (green algae) | Growth Inhibition | EC50 | 140 | 72 h | environment-agency.gov.uk |

| Aquatic Organisms | Predicted No-Effect Concentration | PNEC (Freshwater) | 3.33 | Short-term | carlroth.com |

| Aquatic Organisms | Predicted No-Effect Concentration | PNEC (Marine Water) | 0.33 | Short-term | carlroth.com |

| Activated Sludge Microorganisms | Respiration Inhibition | EC50 | > 1,000 | 3 h | environment-agency.gov.uk |

Impact on Soil Microbial Communities and Biogeochemical Cycles (e.g., phosphorus cycling)

In terrestrial environments, 2-Phosphonobutane-1,2,4-tricarboxylic acid (PBTC) demonstrates moderate persistence and has a notable impact on microbial communities and the phosphorus (P) cycle. europa.eu While not readily biodegradable in water, PBTC can be metabolized by soil microorganisms, albeit slowly. europa.eu

The degradation of PBTC in soil is highly dependent on the presence of an alternative carbon source. europa.eunih.gov Studies have shown that enrichment cultures from river water and sediment could not biodegrade PBTC when it was the sole source of carbon. europa.eu However, in the presence of other carbon sources, certain bacterial strains can utilize PBTC as a sole source of phosphorus. nih.gov Six such bacterial strains have been isolated from various ecosystems, including river water, river sediment, and activated sludge. nih.gov This indicates that PBTC can be integrated into the microbial phosphorus cycle, where bacteria cleave the carbon-phosphorus (C-P) bond to access the nutrient.

The rate of PBTC degradation varies depending on the soil type. A study investigating its degradability in three different agricultural soils found that after 133 days, the amount of applied PBTC metabolized to CO₂ was 21.3% in sand, 27.4% in loamy sand, and 15.5% in silt loam. europa.eu The calculated half-life (DT50) values were 142 days for sand, 102 days for loamy sand, and 107 days for silt loam. europa.eu

PBTC also exhibits a tendency to adsorb to soil particles, forming bound residues. europa.eu The extent of this binding correlates with the soil's textural class, with higher amounts of bound residues found in soils with higher silt and clay content. europa.eu After 133 days, the non-extractable bound residues accounted for 16.8% in sand, 31.8% in loamy sand, and 42.1% in silt loam. europa.eu This adsorption reduces the mobility and leaching potential of PBTC in soils but may also affect its availability to microorganisms. europa.eu The introduction of a readily available phosphorus source like PBTC can alter the composition of the soil microbial community, potentially favoring bacteria capable of metabolizing phosphonates over others. nih.govnih.gov

Table 2: Biodegradation of 2-Phosphonobutane-1,2,4-Tricarboxylic Acid (PBTC) in Different Soil Types over 133 Days

| Soil Type | Metabolized to CO₂ (% of applied) | Bound Residue (% of applied) | DT50 (days) | Source |

|---|---|---|---|---|

| Sand (BBA 2.1) | 21.3 | 16.8 | 142 | europa.eu |

| Loamy Sand (BBA 2.2) | 27.4 | 31.8 | 102 | europa.eu |

| Silt Loam (Laacherhof) | 15.5 | 42.1 | 107 | europa.eu |

Advanced Analytical Methodologies for Trace Analysis and Speciation of 2 Phosphonobutane 1,2,4 Tricarboxylic Acid

Chromatographic Separation Techniques

Chromatographic methods are paramount for the analysis of PBTC, offering high resolution and sensitivity, especially when coupled with mass spectrometry. These techniques are essential for separating the polar, non-volatile PBTC from complex matrices like industrial and environmental waters.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a premier technique for the sensitive and selective determination of PBTC. The method's power lies in its ability to separate PBTC from interfering matrix components and provide definitive structural confirmation through mass-to-charge ratio analysis and fragmentation patterns.

A significant challenge in analyzing phosphonates like PBTC is their high polarity, which can lead to poor retention on conventional reversed-phase columns. To overcome this, hydrophilic interaction liquid chromatography (HILIC) is often employed. For trace analysis in environmental samples, a derivatization step is frequently necessary to enhance sensitivity. One effective approach involves methylation using trimethylsilyldiazomethane (B103560) (TMSCHN2), which can increase sensitivity by two to three orders of magnitude compared to direct analysis.

Systematic optimization of sample pretreatment, derivatization, and LC-MS/MS conditions has led to the development of robust analytical protocols. Pre-concentration using solid-phase extraction (SPE) is a key step for achieving detection at the nanogram-per-liter level. The reliability of such methods has been validated through the analysis of authentic water samples from rivers and wastewater treatment plants, showing satisfactory recoveries.

| Analysis Mode | Matrix | Limit of Quantitation (LOQ) | Recovery Rate (%) |

|---|---|---|---|

| Direct Analysis | Tap Water | 1.4 - 57 µg/L | N/A |

| SPE Pre-concentration | Tap Water | 5.0 - 200 ng/L | 72 - 126% |

Ion chromatography (IC) is a powerful technique for the analysis of highly polar and ionic compounds like PBTC. It is particularly well-suited for separating various phosphonates and related inorganic anions, enabling speciation studies. Detection can be achieved through various means, including conductivity detection, inductively coupled plasma mass spectrometry (ICP-MS), or integrated pulsed amperometric detection (IPAD). scholaris.carsc.orgscispace.com

For trace-level determination in environmental waters, IC is often coupled with ICP-MS (IC-ICP-MS). scholaris.ca This combination offers excellent sensitivity and element-specific detection (via phosphorus). A typical method involves treating the sample with a strong cation exchange resin to break down metal-phosphonate complexes, followed by pre-concentration on a weak anion exchanger. scholaris.ca The chromatographic performance can be significantly improved by adding a complexing agent, such as diethylenetriaminepentaacetic acid (DTPA), to the eluent. scholaris.ca

IC coupled with mass spectrometry (IC-MS/MS) has also been successfully applied to quantify PBTC in high ionic strength matrices, such as cooling water effluents. This approach requires no sample pre-treatment beyond direct injection and provides robust quantitation in under 20 minutes.

| Parameter | Condition |

|---|---|

| Column Set | IonPac® AG21 / AS21 |

| Mobile Phase | Potassium Hydroxide (KOH) Gradient |

| Detection | Negative Ion Mode ESI-MS/MS |

| Monitoring Mode | Selective Reaction Monitoring (SRM) |

Electrochemical Methods for Quantitative Analysis and Redox Behavior

Electrochemical methods offer a valuable alternative to chromatographic techniques, providing high sensitivity, rapid analysis, and potential for in-field applications. These methods are typically based on the electrochemical properties of PBTC itself or a complex formed from its degradation products.

Voltammetric techniques can be used for the quantitative determination of phosphonates, often through indirect methods. One established approach involves the formation of a heteropoly complex. For instance, phosphonate (B1237965) can react with molybdate (B1676688) in an acidic medium to form a 12-molybdodiphosphonate complex. This complex is electrochemically active and undergoes reduction at a glassy carbon electrode. The resulting reduction currents, measured by techniques like differential pulse voltammetry (DPV) or square wave voltammetry, are proportional to the phosphonate concentration.

Another indirect method involves the complete hydrolysis of PBTC to orthophosphate. The resulting orthophosphate is then quantified voltammetrically. This is typically achieved by measuring the reduction of a phosphomolybdate or phosphovanadomolybdate complex. These methods are simple, and the linear range for phosphonate concentration typically falls within 1 x 10⁻⁵ to 1 x 10⁻³ M.

| Technique | Principle | Measured Species | Typical Electrode |

|---|---|---|---|

| Direct Voltammetry | Formation of 12-molybdodiphosphonate complex | Heteropolyanion | Glassy Carbon |

| Indirect Voltammetry (via Hydrolysis) | Reduction of 12-molybdophosphate complex | Orthophosphate (from PBTC) | Glassy Carbon or Boron-Doped Diamond |

Amperometric detection integrated into flow injection analysis (FIA) systems provides a means for rapid and automated online monitoring of phosphonates. Similar to voltammetric methods, these systems often rely on the indirect detection of orthophosphate produced from PBTC.

In a typical flow injection amperometric system, the sample is injected into a carrier stream and merged with a reagent stream containing molybdate in an acidic solution. This leads to the formation of the 12-molybdophosphate complex within a reaction coil. The complex then flows through an electrochemical cell where it is reduced at a working electrode (commonly glassy carbon) held at a constant potential. The resulting amperometric current is directly proportional to the phosphate (B84403) concentration.

These systems are characterized by a high sample throughput (40-60 injections per hour) and good reproducibility, with relative standard deviations often below 1%. They represent a straightforward and cost-effective alternative to conventional spectrophotometric detection in flow systems.

Spectrophotometric and Fluorometric Approaches for Detection

Spectroscopic methods, including spectrophotometry (UV-Visible absorption) and fluorometry, are widely used for the quantification of phosphonates, often relying on derivatization or complex formation to generate a chromophore or fluorophore.

Direct UV detection of PBTC is possible at low wavelengths (around 220 nm) following separation by High-Performance Liquid Chromatography (HPLC). sielc.com However, for enhanced sensitivity and selectivity, indirect methods are more common. The most prevalent spectrophotometric approach is the "molybdenum blue" method. scispace.comresearchgate.net This involves the acid-catalyzed digestion of PBTC to orthophosphate, which then reacts with a molybdate reagent in the presence of a reducing agent (e.g., ascorbic acid) to form a stable, intensely colored phosphomolybdate blue complex. researchgate.net The absorbance of this complex, typically measured at wavelengths between 700 and 880 nm, is directly proportional to the original phosphonate concentration. scispace.comresearchgate.net It should be noted that the presence of certain organophosphonates can interfere with this method, potentially causing over-quantification of phosphate. researchgate.net

Fluorometric detection offers an alternative with potentially higher sensitivity. Fluorescence-based sensors for phosphonates have been developed based on the principle of fluorescence quenching or enhancement. For example, peptide-based sensors have been designed where the binding of phosphonate molecules quenches the fluorescence of a covalently linked fluorophore, with detection limits reported in the low micromolar range. scholaris.cascholaris.ca Another approach utilizes naphthalimide-based receptors that exhibit a selective fluorescence enhancement upon complexation with phosphonates. rsc.org

Derivatization Strategies for Enhanced Sensitivity and Selectivity

Direct analysis of PBTC using common chromatographic techniques like High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection can be hindered by its low UV absorbance. sielc.com To overcome this limitation, derivatization is employed. This process chemically modifies the analyte to introduce a chromophore or fluorophore, thereby enhancing its detectability. researchgate.net

For phosphonates like PBTC, derivatization reactions target the phosphonic acid and multiple carboxylic acid functional groups. These reactions aim to convert the polar, non-volatile PBTC into a less polar and more easily detectable derivative.

Key Research Findings:

Esterification: The carboxylic acid groups of PBTC can be converted to esters (e.g., methyl esters) through reaction with an appropriate alcohol in the presence of a catalyst. This process increases the compound's volatility, making it more amenable to analysis by Gas Chromatography (GC).

Fluorescent Labeling: For enhanced sensitivity in HPLC, fluorescent derivatizing agents are utilized. These reagents react with the functional groups of PBTC to form a highly fluorescent product. Common derivatizing agents for carboxylic acids include those that introduce a fluorophore, allowing for sensitive fluorescent detection. researchgate.net

UV-Visible Tagging: To improve detection by UV-Visible spectrophotometry, a chromophore can be attached to the PBTC molecule. Reagents like p-bromophenacyl bromide can react with the carboxylate groups to form derivatives with strong UV absorbance.

A recent study outlines a derivatization procedure for mono-, di-, and tri-carboxylic acids using 4-bromo-N-methylbenzylamine, which could be applicable to PBTC. nih.govnih.gov This method enhances retention in reversed-phase chromatography and allows for sensitive detection using mass spectrometry. nih.govnih.gov The reaction conditions for such a derivatization would typically be optimized for temperature, time, and reagent concentration to ensure complete reaction and maximize the yield of the desired derivative. nih.gov

Below is an interactive table summarizing derivatization strategies that could be adapted for PBTC analysis.

| Derivatization Strategy | Target Functional Group | Analytical Technique | Enhancement | Potential Reagent Example |

| Esterification | Carboxylic Acids | Gas Chromatography (GC) | Increased Volatility | Methanol/HCl |

| Fluorescent Labeling | Carboxylic/Phosphonic Acids | HPLC with Fluorescence Detection | High Sensitivity | 9-fluorenylmethyl chloroformate (Fmoc-Cl) researchgate.net |

| UV-Visible Tagging | Carboxylic Acids | HPLC with UV-Vis Detection | Improved Absorbance | p-Bromophenacyl Bromide |

| Mass Tagging | Carboxylic Acids | LC-MS/MS | Improved Identification & Retention | 4-bromo-N-methylbenzylamine (4-BNMA) nih.govnih.gov |

Development of Novel Optical Sensors for Environmental Monitoring

The demand for rapid, in-situ, and cost-effective environmental monitoring has spurred the development of novel optical sensors for various pollutants. mdpi.com For phosphonates like PBTC, these sensors offer a promising alternative to traditional, lab-based chromatographic methods. Optical sensors function by converting the interaction between the target analyte and a sensing element into a measurable optical signal, such as a change in color (colorimetric) or light intensity (fluorometric). mdpi.comnih.gov

Detailed Research Findings:

The development of optical sensors for organophosphonates often leverages the strong interaction between the phosphonate group and specific metal ions or nanomaterials.

Colorimetric Sensors: These sensors rely on a visible color change upon interaction with the target analyte. One approach involves the use of gold nanoparticles (AuNPs). In the presence of phosphonates, the aggregation of AuNPs can be induced or inhibited, leading to a distinct color change that can be quantified. nih.gov A sensor for organophosphates was developed based on monitoring the plasmon resonance of AuNPs attached to a quartz substrate. nih.gov

Fluorescent Sensors: These sensors utilize a fluorophore whose emission is either quenched or enhanced upon binding with the analyte. Lanthanide-based coordination polymers have been investigated for their potential to selectively bind with phosphonates, resulting in a measurable change in fluorescence. Isothermal signal amplification strategies can be incorporated to further enhance the sensitivity of fluorescent biosensors. mdpi.com

Photonics-based Systems: Advanced optical systems, such as UV-VIS spectrometers, can be used for in-situ water analysis to identify organic molecules. hamamatsu.com Portable photometer systems using light-emitting diodes (LEDs) and light-dependent resistors (LDRs) have been developed for the detection of phosphate in wastewater, a principle that could be adapted for organophosphonates. researchgate.net

The following interactive table presents a summary of emerging optical sensor technologies for phosphonate detection.

| Sensor Type | Principle of Operation | Key Advantages | Example Sensing Material |

| Colorimetric | Analyte-induced aggregation/disaggregation of nanoparticles, leading to a color change. | Simplicity, low cost, potential for naked-eye detection. mdpi.com | Gold Nanoparticles (AuNPs) nih.gov |

| Fluorescent | Analyte binding modulates the fluorescence intensity of a fluorophore. | High sensitivity and selectivity. mdpi.com | Lanthanide-Metal Organic Frameworks |

| Plasmon Resonance | Binding of analyte to a nanoparticle-functionalized surface causes a shift in the plasmon resonance peak. nih.gov | Real-time, label-free detection. | Gold Nanoparticle Functionalized Quartz nih.gov |

| Portable Photometer | Measures absorbance changes of a colorimetric reaction in a portable device. | In-situ analysis, portability. researchgate.net | LED-LDR detection system researchgate.net |

These advanced analytical methodologies, from sophisticated derivatization techniques to innovative optical sensors, are pivotal in enabling the sensitive and selective trace analysis of 2-Phosphonobutane-1,2,4-Tricarboxylic Acid in complex matrices, thereby supporting its effective use and environmental stewardship.

Regulatory Science, Risk Assessment Methodologies, and Policy Implications for 2 Phosphonobutane 1,2,4 Tricarboxylic Acid Research

Frameworks for Chemical Substance Registration and Evaluation (Academic Perspective)

European Union's REACH Regulation and its Influence on Research Priorities

The Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation, enacted by the European Union, stands as a significant framework influencing the direction of chemical research. For industrial chemicals like 2-Phosphonobutane-1,2,4-tricarboxylic acid (PBTC), REACH mandates the generation of data on substance properties, uses, and risk management measures. europa.eu The European Chemicals Agency (ECHA) maintains a registration dossier for PBTC, which includes information on its properties, classification, and environmental fate. europa.eueuropa.eu

The requirements of REACH have spurred research into the environmental behavior and potential impacts of phosphonates. For instance, studies on the biodegradability of PBTC in water and soil have been conducted to fulfill REACH's information requirements. europa.eu Research has shown that while PBTC is not readily biodegradable in water under standard test conditions, it can be metabolized in soil. europa.eu The regulation's emphasis on risk assessment has also prompted investigations into the environmental exposure and potential effects of phosphonates, leading to more comprehensive environmental risk assessments. heraproject.comheraproject.com

Furthermore, REACH has influenced the development of maximum residue levels (MRLs) for certain phosphonates used as pesticides, reflecting a comprehensive approach to regulating these substances across different applications. europa.eu The continuous evaluation process under REACH ensures that research priorities are aligned with emerging concerns and data gaps identified by regulatory bodies.

Methodologies for Environmental Exposure Assessment Modeling and Uncertainty Analysis

Environmental exposure assessment for substances like PBTC involves modeling to predict their concentrations in various environmental compartments such as water and soil. heraproject.com These models utilize data on the substance's use patterns, release rates, and fate and transport properties. For phosphonates, which are used in applications like industrial water treatment and detergents, exposure models consider their removal in wastewater treatment plants through adsorption to sludge. heraproject.comheraproject.com

Table 1: Key Parameters in Environmental Exposure Assessment for PBTC

| Parameter | Description | Relevance to PBTC |

|---|---|---|

| Use & Tonnage | Amount of PBTC produced and used in various applications. | Determines the initial quantity released into the environment. heraproject.com |

| Release Factors | Percentage of the substance released to different environmental compartments during use. | Critical for estimating environmental concentrations. |

| Wastewater Treatment Removal | Efficiency of removal from wastewater via processes like adsorption to sludge. | A primary pathway for phosphonates to enter the environment is through wastewater. heraproject.comheraproject.com |

| Degradation Rates | Rates of biodegradation and photodegradation in water and soil. | Influences the persistence of PBTC in the environment. europa.eueuropa.eu |

| Partition Coefficients | Tendency of the substance to partition between water, soil, and sediment. | Affects the distribution and bioavailability of PBTC. |

Sustainable Chemistry and Green Engineering Principles in Practice

Research into Safer-by-Design Alternatives and Substitution Strategies

The principles of sustainable chemistry encourage the development of safer alternatives to existing chemicals. For phosphonates like PBTC, which are used as scale and corrosion inhibitors, research is ongoing to find more environmentally benign substitutes. researchgate.netaquapharm-india.comresearchgate.net One area of focus is the development of biodegradable chelating agents. mst.dk

Substitution strategies often involve a system-based approach, where a combination of substances is used to achieve the desired function. For example, in detergents, phosphates have been substituted with systems containing zeolites, polycarboxylates, and smaller amounts of phosphonates. mst.dk Research has also explored the use of new biodegradable builders like IminoDiSuccinate (IDS), Methyl Glycine Diacetic Acid (MGDA), and Glutamic acid Diacetic Acid (GLDA) as alternatives. mst.dk The development of these alternatives is driven by the need for substances with a good environmental profile, particularly biodegradability.

Life Cycle Assessment Methodologies for Chemical Processes Involving Phosphonates